WDR5-IN-6 is a small molecule inhibitor targeting the WD-repeat containing protein 5, commonly referred to as WDR5. This compound is part of a broader class of inhibitors that interact with the WIN site on WDR5, which plays a crucial role in various cellular functions, particularly in gene expression regulation and chromatin remodeling. WDR5 is known to be a component of the COMPASS complex, which is involved in histone methylation and transcriptional activation.
WDR5-IN-6 was developed as part of research efforts aimed at understanding and inhibiting WDR5's role in cancer and other diseases. Its synthesis and evaluation have been documented in various studies focusing on the design of selective inhibitors for therapeutic applications.
WDR5-IN-6 falls under the category of chemical compounds known as small molecule inhibitors. These compounds are designed to modulate protein interactions and functions, specifically targeting protein-protein interactions within cellular pathways.
The synthesis of WDR5-IN-6 involves several chemical reactions that can include nucleophilic aromatic substitution and cross-coupling techniques. For instance, one approach detailed in the literature includes:
Technical details regarding the specific reagents, conditions, and purification methods used during synthesis are crucial for replicating these processes in a laboratory setting .
WDR5-IN-6 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the WDR5 protein. The compound's structural features include:
WDR5-IN-6 participates in various chemical reactions primarily during its synthesis. Key reactions include:
Technical details about reaction conditions such as temperature, solvent choice, and catalyst use are critical for optimizing yield and purity .
WDR5-IN-6 exerts its inhibitory effects by binding to the WIN site on the WDR5 protein. This binding disrupts the interaction between WDR5 and its partner proteins within the COMPASS complex, leading to reduced histone methylation at lysine 4 on histone H3. This process affects gene expression associated with oncogenesis.
Studies have shown that WDR5-IN-6 can significantly lower the activity of methyltransferases associated with WDR5, as evidenced by IC50 values determined through biochemical assays . The mechanism involves competitive inhibition where the presence of WDR5-IN-6 prevents substrate access to the active site.
WDR5-IN-6 typically exhibits properties common to small organic molecules, including:
Chemical properties include stability under physiological conditions, reactivity with biological targets, and potential for metabolic degradation. Quantitative structure-activity relationship studies may provide insights into how modifications affect these properties .
WDR5-IN-6 has significant potential in scientific research, particularly in cancer biology. Its applications include:
WDR5 (WD40-repeat protein 5) is a conserved nuclear scaffolding protein characterized by a seven-bladed β-propeller structure formed by WD40 repeats. This architecture creates multiple protein-binding interfaces critical for its function. Two key sites anchor its interactions:
Table 1: Key Binding Interfaces of WDR5
Site | Location | Key Residues/Features | Function |
---|---|---|---|
WIN Site | Central cavity | Arg-binding pocket | Binds "ARA" motif of MLL/SET complexes; essential for H3K4 methylation |
WBM Site | Peripheral to WIN site | Surface groove | Recognizes MBIIIb motif of MYC; recruits MYC to target gene promoters |
β-Propeller | Blades 1–7 | WD40 repeats | Scaffolds protein complexes (NSL, ATAC, PRC1.6) via multiple interaction surfaces |
WDR5 nucleates diverse epigenetic writer complexes by serving as a scaffold:
Beyond histone modifiers, WDR5 directly binds the MBIIIb domain of MYC oncoproteins via its WBM site. This interaction anchors MYC to ~80% of its genomic targets, enabling the transcription of genes driving ribosome biogenesis, metabolism, and cell cycle progression [3] [10]. Disruption of the MYC-WDR5 interface (e.g., by point mutations in MBIIIb) abolishes MYC’s chromatin recruitment and tumorigenic potential, underscoring WDR5’s role as a MYC cofactor [6] [10].
WDR5 is overexpressed across malignancies, correlating with aggressive phenotypes:
Table 2: WDR5 Dysregulation in Human Cancers
Cancer Type | Expression Pattern | Clinical Correlation |
---|---|---|
AML/ALL | Overexpressed in 60–85% of patients | High blast count; poor complete remission; reduced survival |
Glioblastoma | Enriched in SOX2+ cancer stem cells | Sustains tumor-initiating capacity; therapeutic resistance |
Neuroblastoma | Amplified in high-risk subtypes | Drives cell proliferation; anti-apoptotic effects |
Cholangiocarcinoma | Co-overexpressed with c-Myc | Promotes metastasis; EMT induction |
WDR5 drives tumorigenesis through interconnected pathways:
Compound Name: WDR5-IN-6
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2